8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid
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Overview
Description
8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by iodine or other transition metals to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthesis methods are also being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-oxo-imidazo[1,2-a]pyridine-2-acetic acid .
Scientific Research Applications
8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the hydroxyl and acetic acid groups.
8-Amino-imidazo[1,2-a]pyridine: Similar structure but with an amino group instead of a hydroxyl group.
2-Substituted imidazo[1,2-a]pyridines: Various derivatives with different substituents at the 2-position.
Uniqueness: 8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid is unique due to the presence of both a hydroxyl group and an acetic acid moiety. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(8-hydroxyimidazo[1,2-a]pyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-2-1-3-11-5-6(4-8(13)14)10-9(7)11/h1-3,5,12H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTMAJYSEYTTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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